

In-Depth Technical Guide: Amino-PEG4-Val-Cit-PAB-MMAE

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Compound of Interest

Compound Name: Amino-PEG4-Val-Cit-PAB-MMAE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of **Amino-PEG4-Val-Cit-PAB-MMAE**, a critical component in the development of antibody-drug conjugates (ADCs). This guide details its molecular weight, a representative synthesis protocol, and its mechanism of action.

Molecular Weight and Composition

The **Amino-PEG4-Val-Cit-PAB-MMAE** molecule is a complex linker-payload conjugate. It incorporates a hydrophilic PEG4 spacer, a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative p-aminobenzyl carbamate (PAB) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE).

Quantitative Data Summary

The table below summarizes the molecular weights of the individual components and the final conjugate.

Component	Molecular Formula	Molecular Weight (g/mol)
Amino-PEG4 (amine)	C ₁₀ H ₂₄ N ₂ O ₄	236.31
L-Valine (Val)	C ₅ H ₁₁ NO ₂	117.15[1]
L-Citrulline (Cit)	C ₆ H ₁₃ N ₃ O ₃	175.19[2][3][4]
p-Aminobenzyl alcohol (PAB)	C ₇ H ₉ NO	123.15[5][6][7]
Monomethyl Auristatin E (MMAE)	C ₃₉ H ₆₇ N ₅ O ₇	717.98[8][9]
Final Conjugate	C ₆₉ H ₁₁₅ N ₁₁ O ₁₇	1370.71[3]

Experimental Protocols

The synthesis of **Amino-PEG4-Val-Cit-PAB-MMAE** is a multi-step process that involves the sequential coupling of its constituent parts. The following is a representative protocol for the synthesis of the Val-Cit-PAB linker, which is a core component.

Synthesis of Mc-Val-Cit-PABOH Linker

This protocol is an improved methodology for the synthesis of a cathepsin B-cleavable dipeptide linker, which is a key component of the requested molecule. This modified route has been shown to improve overall yield and avoid undesirable epimerization.

Materials:

- Fmoc-Val-OSu (Fluorenylmethyloxycarbonyl-Valine-N-hydroxysuccinimide ester)
- L-Citrulline
- p-Aminobenzyl alcohol (PABOH)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)

- DMF (N,N-Dimethylformamide)
- Piperidine
- Standard reagents for solid-phase peptide synthesis (SPPS) if applicable.

Procedure:

- Synthesis of Fmoc-Val-Cit: The synthesis can be initiated with the coupling of Fmoc-Val-OSu to L-Citrulline in a suitable solvent system, typically DMF with a base like DIPEA.
- Incorporation of the PAB spacer: The p-aminobenzyl alcohol moiety is incorporated via a HATU-mediated coupling to the carboxyl group of the dipeptide.
- Dipeptide Formation: The synthesis involves the formation of the dipeptide bond between valine and citrulline.
- Purification: The final linker product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

A detailed, step-by-step synthesis of a similar Val-Cit dipeptide linker is reported to have an overall yield of 50% over six steps from L-Citrulline[10]. Another modified route for FMoc-Val-Cit-PAB synthesis boasts a higher yield of 85% and also avoids epimerization[1].

Mechanism of Action of MMAE

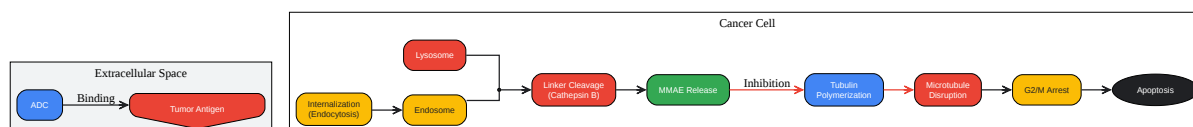
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from dolastatin 10. Due to its high toxicity, it is not used as a standalone drug but is a payload in antibody-drug conjugates[11]. The mechanism of action of an ADC containing the **Amino-PEG4-Val-Cit-PAB-MMAE** linker is a multi-step process that begins with the binding of the ADC to a target antigen on a cancer cell.

- Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.
- Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and proteolytic enzymes, particularly cathepsin B, within the lysosome cleave the Val-Cit linker[8][11].

- **Payload Release:** The cleavage of the linker initiates the self-immolation of the PAB spacer, which in turn releases the active MMAE payload into the cytoplasm of the cancer cell.
- **Inhibition of Tubulin Polymerization:** Once in the cytoplasm, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical step in its cytotoxic mechanism[2][8][11].
- **Cell Cycle Arrest and Apoptosis:** The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.

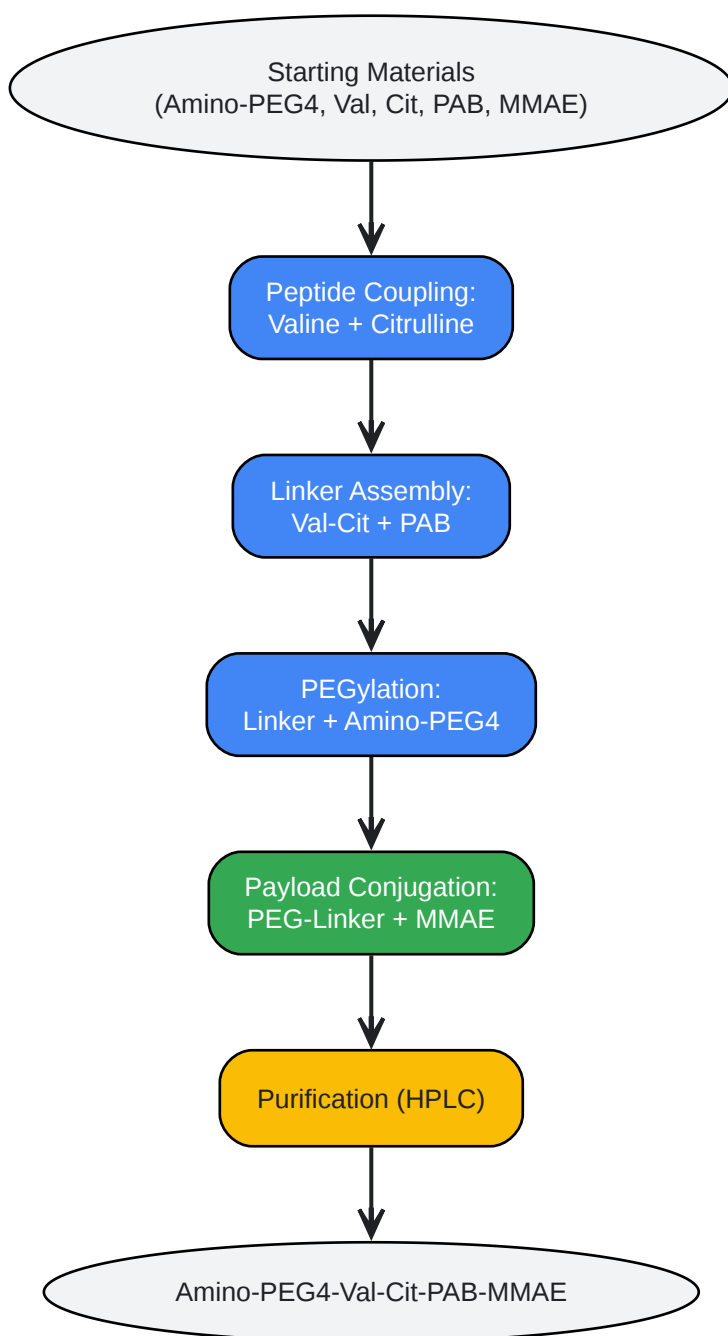
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key pathways and workflows associated with **Amino-PEG4-Val-Cit-PAB-MMAE**.



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Caption: Mechanism of action of an MMAE-based ADC.



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Caption: A representative workflow for the synthesis of the conjugate.

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